molecular formula C7H10N4O3 B13539463 2-(4-Azidopiperidin-1-yl)-2-oxoaceticacid

2-(4-Azidopiperidin-1-yl)-2-oxoaceticacid

Cat. No.: B13539463
M. Wt: 198.18 g/mol
InChI Key: ZXRFMEJAIWDSLA-UHFFFAOYSA-N
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Description

2-(4-Azidopiperidin-1-yl)-2-oxoaceticacid is a compound that belongs to the class of azido ketones. Azido ketones are known for their versatility and wide range of applications in organic synthesis and medicinal chemistry. The presence of the azido group makes these compounds highly reactive and useful intermediates in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Azidopiperidin-1-yl)-2-oxoaceticacid typically involves the reaction of piperidine derivatives with azido reagents. One common method is the nucleophilic substitution reaction where a piperidine derivative is reacted with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of flow chemistry also minimizes the risk associated with handling azides, which are known to be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

2-(4-Azidopiperidin-1-yl)-2-oxoaceticacid undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(4-Azidopiperidin-1-yl)-2-oxoaceticacid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Azidopiperidin-1-yl)-2-oxoaceticacid involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important pharmacophores in medicinal chemistry. The compound can also act as an electrophile, reacting with nucleophiles to form various derivatives. These reactions can modulate the activity of enzymes and other biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-3-cyclohexene-1-one
  • 4-Azido-2-cyclohexene-1-one
  • 2-Azido-3-oxo-1-pyrrolidine

Uniqueness

2-(4-Azidopiperidin-1-yl)-2-oxoaceticacid is unique due to its specific structure, which combines the azido group with a piperidine ring and an oxoacetic acid moiety. This combination provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

2-(4-azidopiperidin-1-yl)-2-oxoacetic acid

InChI

InChI=1S/C7H10N4O3/c8-10-9-5-1-3-11(4-2-5)6(12)7(13)14/h5H,1-4H2,(H,13,14)

InChI Key

ZXRFMEJAIWDSLA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N=[N+]=[N-])C(=O)C(=O)O

Origin of Product

United States

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